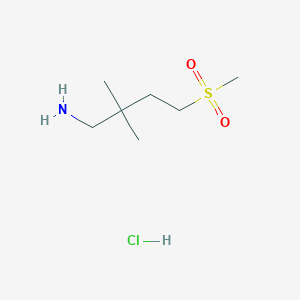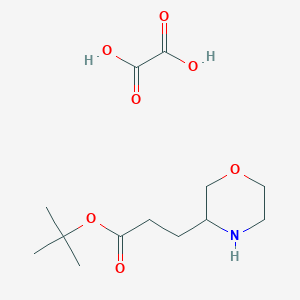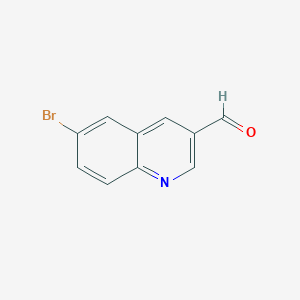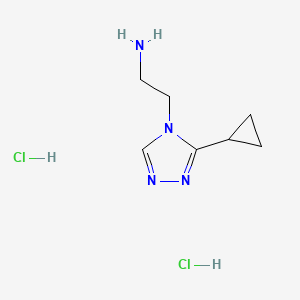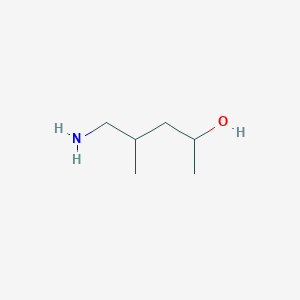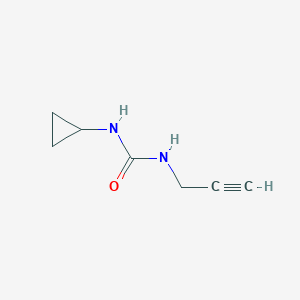
3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one
Vue d'ensemble
Description
“3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one” is a compound with the CAS Number: 1315365-07-1 . It has a molecular weight of 180.21 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC Name of the compound is 3-amino-1-(1-methyl-1H-pyrazol-3-yl)-2-pyrrolidinone . The InChI Code is 1S/C8H12N4O/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of ω-Heterocyclic Amino Acids : A method for synthesizing optically pure ω-heterocyclic-β-amino acids from carboxy lactams has been developed, illustrating the utility of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one in the creation of these compounds (Singh et al., 2005).
Bioactivity and Structural Analysis : Research on pyrazole derivatives, including those related to 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, revealed their potential antitumor, antifungal, and antibacterial properties. The structures of these compounds were characterized using various spectroscopic techniques and X-ray crystallography (Titi et al., 2020).
Improved Synthesis of Pyrazole Derivatives : An enhanced synthesis method for 3-amino-5(3)-(pyrid-2-yl)-1H-pyrazole was reported, demonstrating its utility in producing compounds suitable for complexing with metal cations and anions (Pask et al., 2006).
Applications in Drug Discovery
Kinase-Focused Library Development : The compound played a role in developing a library of compounds for screening against kinases and other cancer drug targets, showcasing its potential in drug discovery (Smyth et al., 2010).
Antiviral Activity : Derivatives of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one were synthesized and demonstrated significant antiviral activity against herpes simplex virus, highlighting its potential in developing antiviral agents (Tantawy et al., 2012).
Molecular and Structural Studies
Crystal Structure Analysis : Studies focused on the crystal structure and computational analysis of pyrazole derivatives, providing insight into their molecular properties and potential applications in various fields (Shen et al., 2012).
Proton Transfer in Chromophores : Investigations into 2-(1H-pyrazol-5-yl)pyridines, which are structurally similar to 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, revealed three types of photoreactions, advancing our understanding of proton transfer mechanisms (Vetokhina et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-1-(1-methylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAJYANVWRSSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2CCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)
